molecular formula C18H24N2O3 B3021697 TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE CAS No. 1013033-83-4

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

Cat. No.: B3021697
CAS No.: 1013033-83-4
M. Wt: 316.4
InChI Key: DQYJJBNLPZSFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE (CAS: 1013033-83-4) is a spirocyclic compound featuring a bicyclic core (spiro[3.5]nonane) with a phenyl group at position 1, a ketone group at position 3, and a tert-butyl carbamate protecting group at position 5. Its empirical formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.39 g/mol . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or protease modulators due to its rigid spirocyclic scaffold and functional group diversity.

Properties

IUPAC Name

tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)14(19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYJJBNLPZSFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726259
Record name tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014114-59-0
Record name tert-Butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification processes . Industrial production methods are not extensively documented, but the compound is synthesized in laboratories for research and pharmaceutical applications .

Chemical Reactions Analysis

TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl 3-oxo-1-phenyl-2,7-diazaspir[3.5]nonane-7-carboxylate has been identified as a promising intermediate in the synthesis of novel pharmaceuticals targeting chemokine receptors CCR3 and CCR5. These receptors are implicated in various diseases, including HIV/AIDS and inflammatory conditions .
    • The compound's structure allows for the design of derivatives that can modulate receptor activity, offering potential therapeutic avenues for treating diseases associated with these receptors .
  • Synthesis of Bioactive Compounds :
    • The compound serves as a building block for synthesizing other bioactive molecules. Its unique spirocyclic structure contributes to the biological activity of derivatives .
    • Research indicates that compounds derived from this structure can exhibit anti-inflammatory properties, making them candidates for further exploration in drug discovery .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase

Research published in Bioorganic & Medicinal Chemistry Letters highlights the potential of diazaspiro compounds as inhibitors of fatty acid amide hydrolase (FAAH). Tert-butyl 3-oxo-1-phenyl-2,7-diazaspir[3.5]nonane derivatives were shown to modulate FAAH activity effectively, suggesting their utility in developing analgesics or anti-inflammatory medications .

Case Study 2: Chemokine Receptor Modulation

Studies have demonstrated that derivatives of tert-butyl 3-oxo-1-phenyl-2,7-diazaspir[3.5]nonane can selectively inhibit chemokine receptors involved in immune response regulation. This modulation is critical for developing treatments for conditions like HIV and certain autoimmune diseases .

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE involves its interaction with specific molecular targets, such as RET kinase and CDK4/6. These interactions inhibit the activity of these enzymes, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its spiro[3.5]nonane framework, 3-oxo group, and phenyl substituent. Below is a detailed comparison with analogous spirocyclic compounds:

Variations in Spiro Ring Systems
Compound Name CAS Number Spiro System Substituents Molecular Formula Molecular Weight (g/mol) Key Features
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE 1013033-83-4 [3.5] 1-phenyl, 3-oxo, 7-tert-butyl C₁₈H₂₄N₂O₃ 316.39 Rigid bicyclic core with aromatic and ketone functionalities
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 [3.5] 2-oxo C₁₂H₂₀N₂O₃ 240.30 Lacks phenyl group; smaller molecular weight
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate N/A [4.5] 1-oxo C₁₃H₂₂N₂O₃ 254.33 Larger spiro ring ([4.5] vs. [3.5]); altered conformational flexibility
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate oxalate 147611-03-8 [3.5] 2-amino C₁₃H₂₃N₃O₆ 317.34 Amino group enhances polarity; oxalate salt improves solubility

Key Observations :

  • Functional Group Positioning : The 3-oxo group in the target compound may influence hydrogen-bonding interactions, whereas 2-oxo analogs (e.g., CAS 392331-78-1) lack the phenyl group, reducing hydrophobicity .
  • Substituent Effects: The phenyl group in the target compound enhances lipophilicity (predicted LogP ~3.5), critical for membrane permeability, compared to non-aromatic analogs like CAS 1239319-82-4 (tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) .
Functional Group Variations
Compound Name CAS Number Functional Groups Applications
Target Compound 1013033-83-4 3-oxo, 1-phenyl, 7-tert-butyl Kinase inhibitor intermediates
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 2-cyano Lab-scale synthesis of nitrile-containing probes
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 147611-02-7 2-amino, 7-benzyl Benzyl ester offers alternative deprotection routes
1,8-diazaspiro[4.5]decane-2-one hydrochloride 1389313-57-8 2-oxo, hydrochloride salt Improved crystallinity for X-ray studies (via SHELX refinement)

Key Observations :

  • Amino vs. Oxo Groups: Amino-substituted derivatives (e.g., CAS 147611-03-8) are more polar, favoring aqueous solubility, while oxo groups enhance hydrogen-bonding capacity .
  • Ester Variations : Benzyl esters (e.g., CAS 147611-02-7) are less stable under acidic conditions than tert-butyl esters, influencing synthetic strategies .

Research Findings and Implications

  • Synthetic Utility : The phenyl and tert-butyl groups in the target compound enhance stability during solid-phase peptide synthesis (SPPS), as evidenced by its use in AldrichCPR catalogues .
  • Biological Relevance: Spiro[3.5]nonane cores are privileged scaffolds in drug discovery due to their pre-organized 3D structures, which mimic bioactive conformations. The phenyl group may target aromatic pockets in enzymes .
  • Comparative Stability: The tert-butyl carbamate in the target compound resists hydrolysis under basic conditions better than benzyl or cyano analogs, as noted in safety data sheets .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE?

  • Methodological Answer : Based on analogous spirocyclic compounds, implement OSHA-compliant safety measures, including:

  • PPE : Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid respiratory exposure (H335 hazard) .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .
    • Data Source : Safety Data Sheets (SDS) for structurally related compounds .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR to confirm spirocyclic and carbonyl groups.
  • Mass Spectrometry : Validate molecular weight (e.g., 240.3 g/mol for analogs) via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the tert-butyl carboxylate group .
  • Monitor for decomposition products (e.g., CO, nitrogen oxides) using GC-MS if long-term storage is required .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this spirocyclic compound?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use DFT (e.g., Gaussian, ORCA) to predict transition states and regioselectivity during spiro ring formation.
  • AI-Driven Simulations : Leverage tools like COMSOL Multiphysics to model reaction kinetics and optimize parameters (temperature, catalyst loading) .
    • Validation : Cross-reference computational results with experimental yields and side-product profiles .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s stability?

  • Methodological Answer :

  • Factorial Design : Systematically vary factors (pH, solvent polarity) to identify destabilizing conditions .
  • In Silico Degradation Studies : Predict decomposition pathways using software like SPARC or EPI Suite, then validate via accelerated stability testing .
    • Case Study : Compare predicted vs. observed degradation products (e.g., tert-butyl alcohol) under oxidative stress .

Q. How can researchers assess the ecological impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Read-Across Analysis : Use QSAR models to estimate toxicity based on structurally similar compounds (e.g., log KowK_{ow}, biodegradability) .
  • Microcosm Studies : Evaluate soil mobility and microbial degradation in controlled environments .
    • Data Gap Mitigation : Prioritize testing for bioaccumulation potential (BCF) and aquatic toxicity (LC50) .

Methodological Tables

Table 1 : Key Physicochemical Properties (Analog-Based)

PropertyValue/DescriptionData Source
Molecular Weight~240.3 g/mol
SolubilityLikely low (tert-butyl group)
StabilityStable under inert conditions

Table 2 : Hazard Mitigation Strategies

Hazard TypeMitigation ApproachReference
Skin Irritation (H315)Nitrile gloves, immediate wash
Respiratory (H335)Fume hood, N95 respirator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
TERT-BUTYL 3-OXO-1-PHENYL-2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.